1-phenyl-N-(3-(2-phenylmorpholino)propyl)methanesulfonamide
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Description
1-phenyl-N-(3-(2-phenylmorpholino)propyl)methanesulfonamide is a chemical compound that is widely used in scientific research. It is also known as N-(3-(2-phenylmorpholino)propyl)-1-phenylmethanesulfonamide or NPS-2143. This compound is a selective antagonist of the calcium-sensing receptor (CaSR) and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Characterization
Methanesulfonamide derivatives are synthesized through various chemical reactions, including X-ray powder diffraction studies and Sonogashira cross-coupling reactions. For instance, structural studies of nimesulidetriazole derivatives, including their synthesis and crystal structures, have been conducted to understand their intermolecular interactions and molecular geometries (Dey et al., 2015). Similarly, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide through Sonogashira cross-coupling has been detailed, highlighting its full characterization via various spectroscopic methods (Durgadas et al., 2012).
Chemical and Physical Properties
Research on methanesulfonamides extends to understanding their chemical and physical properties. Studies on N-(substituted phenyl)-methanesulphonamides have provided insights into their infrared and NMR spectral characteristics, contributing to the broader knowledge of their chemical behavior and structure-activity relationships (Jayalakshmi & Gowda, 2004). Further, the analysis of vicarious nucleophilic substitution (VNS) reactions in derivatives like 1,1,1‐Trifluoro-N‐[oxido(phenyl)(trifluoromethyl)‐λ4‐sulfanylidene]methanesulfonamide has expanded the understanding of substitution reactions in benzene rings activated by electron-withdrawing groups (Lemek et al., 2008).
Applications in Material Science and Chemistry
The incorporation of methanesulfonamide groups in compounds has been linked to potential applications in material science and chemistry, including their role as corrosion inhibitors. For example, quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been studied for their adsorption characteristics and inhibition of mild steel corrosion, demonstrating the practical applications of these compounds in protecting metals from corrosive environments (Olasunkanmi et al., 2016).
properties
IUPAC Name |
1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-26(24,17-18-8-3-1-4-9-18)21-12-7-13-22-14-15-25-20(16-22)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKUXLFAHXGTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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